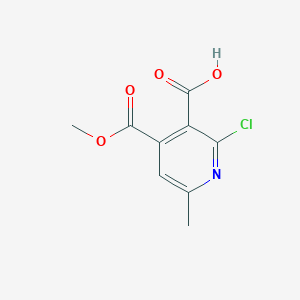
2-Chloro-4-(methoxycarbonyl)-6-methylpyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(methoxycarbonyl)-6-methylpyridine-3-carboxylic acid is an organic compound with a pyridine ring substituted with chlorine, methoxycarbonyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methoxycarbonyl)-6-methylpyridine-3-carboxylic acid typically involves multiple steps. One common method starts with the chlorination of 4-methylpyridine, followed by esterification and carboxylation reactions. The reaction conditions often include the use of reagents such as thionyl chloride, methanol, and carbon dioxide under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, where the starting materials are reacted in reactors under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(methoxycarbonyl)-6-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses .
Aplicaciones Científicas De Investigación
2-Chloro-4-(methoxycarbonyl)-6-methylpyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(methoxycarbonyl)-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(methoxycarbonyl)pyridine-3-carboxylic acid
- 6-Methylpyridine-3-carboxylic acid
- 4-(Methoxycarbonyl)-6-methylpyridine-3-carboxylic acid
Uniqueness
2-Chloro-4-(methoxycarbonyl)-6-methylpyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
82140-73-6 |
|---|---|
Fórmula molecular |
C9H8ClNO4 |
Peso molecular |
229.62 g/mol |
Nombre IUPAC |
2-chloro-4-methoxycarbonyl-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO4/c1-4-3-5(9(14)15-2)6(8(12)13)7(10)11-4/h3H,1-2H3,(H,12,13) |
Clave InChI |
XEIPETREABYTTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)Cl)C(=O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


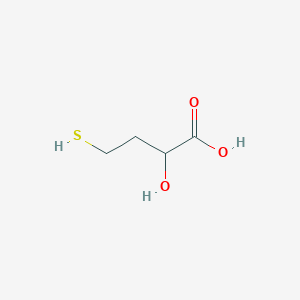
![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)
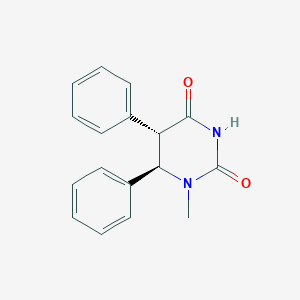
![Ethanone, 1-[2-(2-propenyl)cyclopentyl]-](/img/structure/B14409433.png)
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
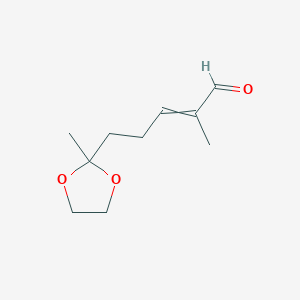
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
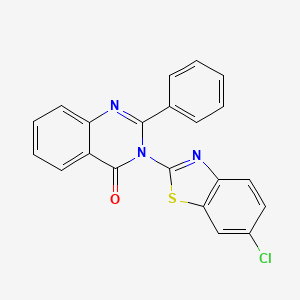
![5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine](/img/structure/B14409452.png)

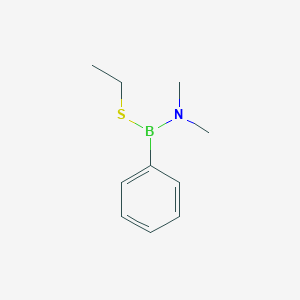
![2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane](/img/structure/B14409469.png)
